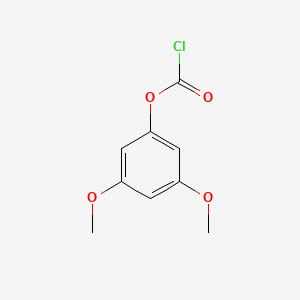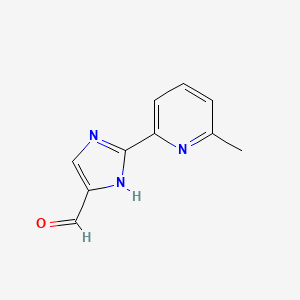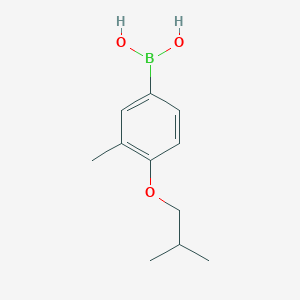![molecular formula C11H17NO4 B13699962 tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)
tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6S)-3-Boc-8-oxa-3-azabicyclo[420]octan-7-one is a bicyclic compound that features a unique structural framework This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxygen atom within the ring, and an azabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one typically involves a multi-step process. One common method starts with the preparation of the bicyclic core through a [2+2] cycloaddition reaction. This reaction is carried out under an inert atmosphere, often using argon, and involves the use of anhydrous solvents such as toluene . The reaction mixture is cooled to low temperatures, around -78°C, to facilitate the cycloaddition.
Industrial Production Methods
While specific industrial production methods for (1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol.
Aplicaciones Científicas De Investigación
(1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological conditions.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the reactive amine group. This amine can then participate in various biochemical pathways, potentially interacting with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,7S)-bicyclo[5.2.0]nonan-4-one compound with (1S,6S)-2-methylbicyclo[4.2.0]octan-3-one .
- (1S,5S,6S,7S)-7-(benzyloxy)-5-(hydroxymethyl)-8,8-dimethyl-2-oxabicyclo[4.2.0]octan-3-one .
Uniqueness
What sets (1S,6S)-3-Boc-8-oxa-3-azabicyclo[4.2.0]octan-7-one apart is its unique structural framework, which combines a Boc-protected amine with a bicyclic ring system. This structure imparts specific chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
tert-butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-8(6-12)15-9(7)13/h7-8H,4-6H2,1-3H3 |
Clave InChI |
WRKUIFISUJIKIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2C(C1)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13699886.png)



![1-[4-[(4-Boc-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13699908.png)


![3-[(Chloromethoxy)methyl]tetrahydrofuran](/img/structure/B13699925.png)




